(2-Aminoethyl)(decyl)amine

説明

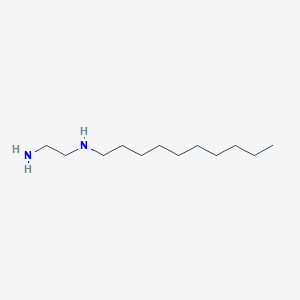

(2-Aminoethyl)(decyl)amine, also known as N-decyl-1,2-ethanediamine, is an organic compound with the molecular formula C12H28N2. It is a type of aliphatic amine characterized by a decyl group attached to an ethylenediamine backbone. This compound is commonly used in various chemical and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions

(2-Aminoethyl)(decyl)amine can be synthesized through the reaction of decylamine with ethylene oxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{C}{10}\text{H}{21}\text{NH}_2 + \text{C}2\text{H}4\text{O} \rightarrow \text{C}{12}\text{H}{28}\text{N}_2 ]

The reaction is usually carried out in the presence of a catalyst, such as a strong base, to facilitate the nucleophilic attack of the amine on the ethylene oxide.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

化学反応の分析

Types of Reactions

(2-Aminoethyl)(decyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines

生物活性

(2-Aminoethyl)(decyl)amine, a compound with the chemical formula CHN, is a member of the aliphatic amines group. This compound has drawn attention due to its potential biological activities, including cytotoxicity, antibacterial properties, and effects on cellular mechanisms. This article provides a detailed overview of its biological activity based on diverse scientific literature.

- Molecular Structure : this compound consists of a decyl chain attached to an aminoethyl group, which contributes to its lipophilicity and potential interactions with biological membranes.

- Toxicity : The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage, indicating a need for caution in handling .

1. Cytotoxicity

Research indicates that derivatives of bis(2-aminoethyl)amine, which share structural similarities with this compound, exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit cell proliferation in human cancer cell lines such as A549 (lung carcinoma), CaCo-2 (colorectal adenocarcinoma), and HTB-140 (melanoma). The most potent derivative demonstrated an IC value ranging from 13.95 ± 2.5 to 15.74 ± 1.7 µM across these cell lines .

Table 1: Cytotoxic Activity of Bis(2-aminoethyl)amine Derivatives

| Compound | Cell Line | IC (µM) | Apoptosis Induction (%) |

|---|---|---|---|

| 6 | A549 | 13.95 ± 2.5 | 28.9 |

| 6 | CaCo-2 | 15.74 ± 1.7 | 55.7 |

| 4 | HTB-140 | Not specified | 26.7 |

2. Antibacterial Activity

A study exploring the antibacterial properties of alkylamine-linked compounds found that longer-chain amines exhibited variable activity against Staphylococcus aureus, including methicillin-resistant strains. The incorporation of longer-chain aliphatic amines like this compound may enhance the spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity of Alkylamine Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|---|

| Spermine-Pleuromutilin | Staphylococcus aureus ATCC 25923 | 6.1–13.4 |

| Spermine-Pleuromutilin | Escherichia coli ATCC 25922 | Not specified |

The mechanism by which this compound and its derivatives exert their biological effects includes:

- Induction of apoptosis in cancer cells through mitochondrial pathways.

- Inhibition of interleukin release, particularly in lung carcinoma cells.

- Modulation of cellular signaling pathways associated with inflammation and proliferation .

Case Studies

Several case studies have investigated the effects of aliphatic amines in various biological contexts:

- A study highlighted the use of alkylamines in enhancing drug delivery systems due to their ability to interact favorably with cellular membranes.

- Another case focused on the role of such compounds in modulating immune responses, particularly their influence on cytokine profiles during inflammation.

科学的研究の応用

Anticancer Research

Recent studies have highlighted the potential of (2-Aminoethyl)(decyl)amine and its derivatives in anticancer therapies. For instance, derivatives of bis(2-aminoethyl)amine have shown promising cytotoxic activity against human cancer cell lines. In vitro studies demonstrated that these compounds could inhibit cell proliferation significantly, suggesting their potential as anticancer agents .

Table 1: Cytotoxic Activity of Bis(2-Aminoethyl)Amine Derivatives

| Compound | Cell Line | IC50 (µM) | Apoptotic Activity (%) |

|---|---|---|---|

| 1 | A549 | 15.74 ± 1.7 | 28.9 |

| 2 | CaCo-2 | 13.95 ± 2.5 | 42.7 |

| 3 | HTB-140 | Moderate | 23.5 |

The presence of the amino group is crucial for the biological activity of these compounds, as it facilitates interactions with biological targets.

Drug Development

This compound is also being explored in the synthesis of new pharmaceuticals. Research indicates that tertiary amines, including those derived from this compound, are prevalent in many drugs due to their ability to enhance solubility and bioactivity . The innovative methods for synthesizing these amines could lead to the development of new therapeutic agents for previously untreatable conditions.

Surfactants and Emulsifiers

In industrial settings, this compound is utilized as a surfactant and emulsifier in various formulations, including cleaning products and personal care items. Its amphiphilic nature allows it to reduce surface tension and stabilize emulsions, making it valuable in cosmetic formulations and household cleaners.

Table 2: Industrial Uses of this compound

| Application | Description |

|---|---|

| Cleaning Products | Acts as a surfactant to enhance cleaning efficiency |

| Personal Care Products | Used in formulations for skin and hair care |

| Agrochemicals | Functions as an emulsifier in pesticide formulations |

Polymer Production

The compound is also employed in the production of polyurethanes and other polymers, where it acts as a curing agent or hardener. Its ability to form strong bonds with other chemical entities enhances the mechanical properties of the resulting materials.

Carbon Capture Technologies

Research has indicated that amines like this compound can play a significant role in carbon capture technologies. They can react with carbon dioxide to form stable carbamate products, which can be utilized in reducing greenhouse gas emissions from industrial processes . This application highlights the compound's potential contribution to environmental sustainability efforts.

Case Study: Anticancer Activity Evaluation

A study involving various derivatives of this compound assessed their cytotoxic effects on multiple cancer cell lines using the MTT assay method. The results indicated that certain derivatives exhibited significant antiproliferative effects, leading to further investigations into their mechanisms of action and potential therapeutic uses .

Case Study: Carbon Dioxide Absorption

In another study focused on carbon capture, researchers evaluated the efficiency of this compound in aqueous solutions for capturing carbon dioxide from flue gases. The findings demonstrated that this compound effectively reduced CO2 levels, showcasing its utility in mitigating climate change impacts .

特性

IUPAC Name |

N'-decylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N2/c1-2-3-4-5-6-7-8-9-11-14-12-10-13/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZPMGCUOUVFLJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505964 | |

| Record name | N~1~-Decylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7261-71-4 | |

| Record name | N1-Decyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7261-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-Decylethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。